N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide
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Overview
Description
N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a piperidine sulfonyl group, and a tetrahydrofuran carboxamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the piperidine sulfonyl group and the tetrahydrofuran carboxamide moiety. Common reagents used in these reactions include sulfur, piperidine, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient synthesis of the compound in large quantities while maintaining consistent quality. The industrial methods also involve rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide can be compared with other similar compounds, such as:
- N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
- N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide
- N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
These compounds share similar structural features but differ in the specific functional groups attached to the benzothiazole ring
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOOGIJYSKQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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